Home > Products > Screening Compounds P124885 > 13,14-Dihydro-15-keto-PGE1
13,14-Dihydro-15-keto-PGE1 - 5094-14-4

13,14-Dihydro-15-keto-PGE1

Catalog Number: EVT-291825
CAS Number: 5094-14-4
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“13,14-Dihydro-15-keto-PGE1” is an inactive metabolite of PGE1 . It has the molecular formula C20H34O5 . It has been found to inhibit platelet aggregation in ADP-induced human isolated platelet-rich plasma .


Synthesis Analysis

The synthesis of “13,14-Dihydro-15-keto-PGE1” involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .


Molecular Structure Analysis

The molecular structure of “13,14-Dihydro-15-keto-PGE1” is characterized by a molecular formula of C20H34O5 . Its average mass is 354.481 Da and its monoisotopic mass is 354.240631 Da .


Chemical Reactions Analysis

The conversion of PGE1 to “13,14-Dihydro-15-keto-PGE1” occurs through enzymatic reactions in the body. The removal of four carbons at the α-terminus and oxidation of the terminal ω carbon produces the abundant urinary metabolites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “13,14-Dihydro-15-keto-PGE1” include a density of 1.1±0.1 g/cm3, boiling point of 537.2±35.0 °C at 760 mmHg, and vapour pressure of 0.0±3.2 mmHg at 25°C . It also has a molar refractivity of 96.0±0.3 cm3, and a polar surface area of 92 Å2 .

Prostaglandin E1 (PGE1)

    Compound Description: Prostaglandin E1 (PGE1), also known as alprostadil, is a naturally occurring prostaglandin with vasodilatory properties. It is used clinically for its therapeutic effects in various conditions, including erectile dysfunction and critical limb ischemia. [, , ]

    Relevance: PGE1 is the primary precursor of 13,14-Dihydro-15-keto-PGE1, formed through rapid pulmonary metabolism. This metabolic pathway makes 13,14-Dihydro-15-keto-PGE1 a valuable indicator for studying PGE1's pharmacokinetic properties and in vivo disposition. [, ]

15-Keto-Prostaglandin E1 (15-keto-PGE1)

    Compound Description: 15-Keto-Prostaglandin E1 is a metabolite of PGE1. It is formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group of PGE1. [, ]

    Relevance: While not directly detected in some studies on PGE1 metabolism, 15-keto-PGE1 represents a potential intermediate in the metabolic pathway leading to 13,14-Dihydro-15-keto-PGE1. [] Its presence highlights the enzymatic processes involved in PGE1 degradation. []

13,14-Dihydro-Prostaglandin E1 (13,14-dihydro-PGE1)

    Compound Description: 13,14-dihydro-PGE1 is a metabolite of PGE1 formed through the reduction of the 13,14 double bond. This reaction is catalyzed by the enzyme 15-ketoprostaglandin delta-13-reductase. []

    Relevance: The formation of 13,14-dihydro-PGE1 demonstrates an alternative metabolic pathway for PGE1, distinct from the pathway leading to 13,14-Dihydro-15-keto-PGE1. This highlights the complexity of PGE1 metabolism and the multiple enzymes involved. []

11-Deoxy-13,14-dihydro-15-keto-11β,16ξ-cyclo-PGE2

    Compound Description: This compound is a stable bicyclic derivative formed from both 13,14-Dihydro-15-keto-PGE2 and its degradation products under alkaline conditions (pH 10.5). It serves as a quantifiable marker for 13,14-Dihydro-15-keto-PGE2 levels. []

    Relevance: Although structurally related to Prostaglandin E2, this compound’s formation from 13,14-Dihydro-15-keto-PGE2 allows for indirect measurement of both 13,14-Dihydro-15-keto-PGE2 and 13,14-Dihydro-15-keto-PGE1. This method circumvents the instability of these metabolites and enables pharmacokinetic studies. []

Prostaglandin E2 (PGE2)

    Compound Description: Prostaglandin E2 (PGE2) is another naturally occurring prostaglandin with significant roles in inflammation, pain, and fever. Like PGE1, it is also rapidly metabolized in the lungs. []

    Relevance: While structurally similar to PGE1, PGE2 follows a similar metabolic pathway, yielding 13,14-dihydro-15-keto-PGE2. The research indicates a potential cross-reaction in the radioimmunoassay used to quantify these metabolites, highlighting the need for careful analysis and validation when studying both PGE1 and PGE2 simultaneously. []

Prostanit

    Compound Description: Prostanit is a novel drug designed for treating peripheral arterial diseases. It comprises a PGE1 molecule linked to two nitric oxide (NO) donor fragments, aiming for enhanced vasodilation. []

    Relevance: Research on Prostanit's metabolism revealed 13,14-Dihydro-15-keto-PGE1 as one of its primary metabolites, alongside PGE1 and 1,3-dinitroglycerol (1,3-DNG). This finding confirms that Prostanit undergoes breakdown into active components, including PGE1, which subsequently follows its known metabolic pathway to produce 13,14-Dihydro-15-keto-PGE1. []

Overview

13,14-Dihydro-15-keto-Prostaglandin E1 is a significant metabolite of Prostaglandin E1, primarily formed through metabolic processes in the human body. It plays a crucial role in the study of prostaglandin metabolism and has implications in various physiological and pathological conditions. This compound is classified as an inactive metabolite with reduced biological activity compared to its precursor, Prostaglandin E1.

Source

13,14-Dihydro-15-keto-Prostaglandin E1 is synthesized endogenously, primarily in the lungs, where Prostaglandin E1 is rapidly metabolized. The compound can also be obtained through chemical synthesis or enzymatic reduction of Prostaglandin E1.

Classification

This compound falls under the category of prostaglandins, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Specifically, it is categorized as a keto prostaglandin, indicating the presence of a ketone functional group.

Synthesis Analysis

Methods

The synthesis of 13,14-Dihydro-15-keto-Prostaglandin E1 typically involves two main steps:

  1. Oxidation of Prostaglandin E1: The hydroxyl group at the C-15 position of Prostaglandin E1 is oxidized to form 15-keto-Prostaglandin E1.
  2. Reduction of the C-13,14 Double Bond: The double bond between C-13 and C-14 is then reduced to yield 13,14-Dihydro-15-keto-Prostaglandin E1.

Technical Details

The reduction process often employs enzymes such as prostaglandin Δ13-reductase, which catalyzes the conversion of 15-keto-Prostaglandin F2α to 13,14-Dihydro-15-keto-Prostaglandin E1. This enzymatic pathway highlights the importance of specific enzymes in prostaglandin metabolism and the formation of metabolites.

Molecular Structure Analysis

Structure

The molecular formula for 13,14-Dihydro-15-keto-Prostaglandin E1 is C20H30O5C_{20}H_{30}O_5. Its structure features:

  • A cyclopentane ring characteristic of prostaglandins.
  • A keto group at the C-15 position.
  • A saturated bond between C-13 and C-14.

Data

The compound has a molecular weight of approximately 350.45 g/mol. Its structural complexity allows for various interactions within biological systems, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions

13,14-Dihydro-15-keto-Prostaglandin E1 can undergo several chemical reactions:

  1. Oxidation: This compound can be oxidized to yield various metabolites.
  2. Reduction: It can be further reduced to form more polar compounds like 13,14-Dihydro-Prostaglandin E1.
  3. Substitution Reactions: While less common, substitution reactions may occur under specific conditions.

Technical Details

Common reagents used in these reactions include NADPH for reduction and various oxidizing agents for oxidation. The major products from these reactions are typically other prostaglandin metabolites that may have distinct biological activities.

Mechanism of Action

Process

The primary action target for 13,14-Dihydro-15-keto-Prostaglandin E1 includes human platelets and neutrophils. Although it is an inactive metabolite, it exhibits weak inhibition of adenosine diphosphate-induced platelet aggregation in isolated human platelet-rich plasma.

Data

Pharmacokinetic studies indicate that the metabolism and disposition of 13,14-Dihydro-15-keto-Prostaglandin E1 are similar to those observed in healthy individuals undergoing dialysis. Its formation during intravenous infusions of Prostaglandin E1 has been linked to beneficial effects in conditions like peripheral arterial occlusive disease due to its biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively unstable and requires careful handling during analysis.
  • Biological Activity: Exhibits significantly reduced biological activity compared to Prostaglandin E1, with an inhibitory concentration (IC50) for platelet aggregation much higher than that of its precursor.

Relevant data indicate that steady-state plasma concentrations are around 10 pg/ml during therapeutic use.

Applications

Scientific Uses

13,14-Dihydro-15-keto-Prostaglandin E1 is primarily utilized in research settings to study prostaglandin metabolism and its physiological effects. Its quantification serves as a reliable indicator of Prostaglandin E1 disposition in vivo due to its rapid formation during metabolic processes. Additionally, it aids in understanding the pharmacokinetics of Prostaglandins and their role in various clinical conditions such as cardiovascular diseases and inflammatory responses.

Properties

CAS Number

5094-14-4

Product Name

13,14-Dihydro-15-keto-PGE1

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1

InChI Key

CDUVSQMTLOYKTR-ZHALLVOQSA-N

SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O

Synonyms

(11α)-11-Hydroxy-9,15-dioxo-prostan-1-oic Acid; 3-Hydroxy-5-oxo-2-(3-oxooctyl)-cyclopentaneheptanoic Acid; 3-Hydroxy-5-oxo-2-(3-oxooctyl)-cyclopentaneheptanoic Acid Stereoisomer; 11α-Hydroxy-9,15-diketoprostanoic Acid; 11α-Hydroxy-9,15-dioxoprostanoi

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.